4-Fluoro-3,5-diiodobenzaldehyde
Description
Properties
IUPAC Name |
4-fluoro-3,5-diiodobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FI2O/c8-7-5(9)1-4(3-11)2-6(7)10/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHZTGBAXWWHTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)F)I)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FI2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Fluoro-3,5-diiodobenzaldehyde can be synthesized through a multi-step process. One common method involves the iodination of 4-fluorobenzaldehyde. The reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atoms at the 3 and 5 positions of the benzaldehyde ring .
Industrial Production Methods
Industrial production of 4-Fluoro-3,5-diiodobenzaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzaldehydes can be formed.
Oxidation Products: 4-Fluoro-3,5-diiodobenzoic acid.
Reduction Products: 4-Fluoro-3,5-diiodobenzyl alcohol.
Scientific Research Applications
4-Fluoro-3,5-diiodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3,5-diiodobenzaldehyde depends on the specific application. In biochemical assays, it may interact with enzymes or proteins, altering their activity. The fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, affecting their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-Fluoro-3,5-diiodobenzaldehyde can be contextualized by comparing it to related benzaldehyde derivatives. Below is a detailed analysis:
Table 1: Comparative Analysis of Halogenated Benzaldehyde Derivatives
*Calculated based on molecular formula.
Key Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups : The fluoro group in 4-Fluoro-3,5-diiodobenzaldehyde is strongly electron-withdrawing, enhancing the electrophilicity of the aldehyde group compared to the electron-donating hydroxy or methoxy groups in analogues .
- Steric and Electronic Influence of Iodine : The bulky iodine atoms at the 3- and 5-positions hinder electrophilic substitution reactions but facilitate halogen-bonding interactions, which are critical in crystal engineering and receptor binding .
Synthetic Utility 4-Hydroxy-3,5-diiodobenzaldehyde is a versatile precursor. For example, methylation of its phenolic group yields 3,5-Diiodo-4-methoxybenzaldehyde with high efficiency (89.4%) . In contrast, 4-Fluoro-3,5-diiodobenzaldehyde is typically sourced commercially, suggesting specialized synthetic routes (e.g., direct fluorination or iodination of pre-fluorinated substrates) that are less commonly documented in public literature .
Biological and Material Applications Syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) is noted for its low cost and utility in generating indanocine-like substitution patterns, though it lacks the halogenated bulk of iodine derivatives . 2-Hydroxy-3,5-diiodobenzaldehyde demonstrates antibacterial activity when incorporated into thiazolidinones, highlighting how positional isomerism (2-OH vs. 4-F) alters biological targeting .
Physical Properties
- Melting points correlate with molecular symmetry and intermolecular forces. For instance, 4-Hydroxy-3,5-diiodobenzaldehyde has a high melting point (196–198°C) due to hydrogen bonding from the hydroxyl group, whereas the fluoro analogue’s melting point is unreported but likely lower due to reduced polarity .
Research Findings and Implications
- Medicinal Chemistry : The iodine substituents in 4-Fluoro-3,5-diiodobenzaldehyde enhance binding to hydrophobic pockets in proteins, as seen in M1 muscarinic receptor modulators .
- Synthetic Challenges : Direct fluorination of diiodobenzaldehydes may require harsh conditions, whereas methoxy or hydroxy derivatives are more accessible via alkylation or oxidation .
- Commercial Relevance : The compound’s availability from multiple suppliers underscores its demand in high-throughput screening and drug development .
Biological Activity
4-Fluoro-3,5-diiodobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its antibacterial properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
4-Fluoro-3,5-diiodobenzaldehyde has the following chemical structure:
- Molecular Formula : C7H4F I2 O
- Molecular Weight : 329.92 g/mol
The presence of both fluorine and iodine atoms in its structure contributes to its unique chemical reactivity and biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of 4-fluoro-3,5-diiodobenzaldehyde and related compounds. The compound has been evaluated against various bacterial strains, showing significant activity.
The antibacterial efficacy is primarily attributed to its ability to inhibit key bacterial enzymes. For instance, it has been reported to act as a potent inhibitor of the enzyme ecKAS III (β-ketoacyl-acyl carrier protein synthase), which plays a critical role in fatty acid synthesis in bacteria. This inhibition leads to disrupted cellular processes and ultimately bacterial death .
Study 1: Antibacterial Efficacy Against Gram-positive and Gram-negative Bacteria
In a study conducted by Raache et al., the antibacterial activity of various fluorinated aldimines, including derivatives of 4-fluoro-3,5-diiodobenzaldehyde, was assessed using the disc diffusion method. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Kanamycin |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Comparable |
| Escherichia coli | 16 µg/mL | Lower than kanamycin |
| Bacillus subtilis | 32 µg/mL | Moderate |
| Pseudomonas aeruginosa | 4 µg/mL | More potent |
These findings suggest that the compound exhibits strong antibacterial properties comparable to standard antibiotics like kanamycin .
Study 2: Inhibition of ecKAS III
Another significant finding from Cheng et al. demonstrated that 4-fluoro-3,5-diiodobenzaldehyde derivatives possess an IC50 value of approximately 5.6 µM against ecKAS III. This level of inhibition indicates a robust interaction with the target enzyme, suggesting potential for development as an antibacterial agent .
Q & A
Basic Research Question
- NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm (¹H NMR). Fluorine-19 NMR shows a characteristic singlet for the para-fluoro group, while iodines deshield adjacent protons, causing splitting in aromatic signals.
- X-ray crystallography : Single crystals grown via slow evaporation (e.g., acetonitrile/ethanol) resolve iodine and fluorine positions unambiguously .
What purification methods are effective for isolating 4-Fluoro-3,5-diiodobenzaldehyde from reaction mixtures?
Basic Research Question
Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) effectively separates the product from unreacted starting materials. Recrystallization in ethanol or acetonitrile improves purity (>95%), as evidenced by sharp melting points and consistent HPLC retention times .
How can researchers address low yields during the iodination of 4-fluoro-3-iodobenzaldehyde to the diiodo product?
Advanced Research Question
Low yields often stem from steric hindrance or incomplete activation of the aromatic ring. Strategies include:
- Using directing groups (e.g., methoxy) to enhance regioselectivity.
- Employing high-pressure iodination or microwave-assisted synthesis to accelerate reaction kinetics.
- Adding catalytic iodine or silver salts to stabilize intermediates .
What are the key challenges in analyzing mass spectrometry (MS) data for 4-Fluoro-3,5-diiodobenzaldehyde derivatives?
Advanced Research Question
Heavy isotopes (¹²⁷I) dominate the mass spectrum, complicating molecular ion detection. Use high-resolution MS (HRMS) to distinguish [M+H]⁺ peaks from isotopic clusters. For fragmentation studies, electrospray ionization (ESI) is preferable to electron impact (EI) to avoid excessive decomposition .
How can contradictions in NMR data for Schiff base derivatives of 4-Fluoro-3,5-diiodobenzaldehyde be resolved?
Advanced Research Question
Discrepancies between predicted and observed NMR shifts may arise from dynamic effects (e.g., tautomerism) or crystal packing. Perform variable-temperature NMR to identify exchange processes. Cross-validate with X-ray structures to confirm tautomeric forms or hydrogen-bonding networks .
What safety protocols are critical when handling 4-Fluoro-3,5-diiodobenzaldehyde in laboratory settings?
Basic Research Question
- Use PPE (gloves, goggles, lab coat) to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HI).
- Store in amber vials under inert gas to prevent photodegradation and oxidation .
How can computational chemistry aid in predicting the reactivity of 4-Fluoro-3,5-diiodobenzaldehyde in cross-coupling reactions?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states for Suzuki-Miyaura couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare computed vs. experimental reaction barriers to refine catalytic conditions .
What strategies improve the solubility of 4-Fluoro-3,5-diiodobenzaldehyde in aqueous media for biological assays?
Advanced Research Question
- Derivatize with hydrophilic groups (e.g., sulfonate or polyethylene glycol).
- Use co-solvents like DMSO (<5% v/v) or cyclodextrin inclusion complexes.
- Micellar encapsulation with nonionic surfactants (e.g., Tween-80) enhances dispersion .
How can isotopic labeling (e.g., ¹²⁵I) of 4-Fluoro-3,5-diiodobenzaldehyde be utilized in tracer studies?
Advanced Research Question
Incorporate radioactive iodine (¹²⁵I) via halogen exchange using Na¹²⁵I and chloramine-T. Purify via radio-HPLC and validate radiochemical purity (>98%). Applications include pharmacokinetic tracking in vivo or binding affinity studies with target proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
